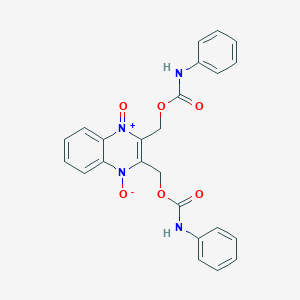

(1,4-二氧代-2,3-喹喔啉二亚甲基)双(亚甲基)双(苯甲酸酯)

描述

The chemical compound is part of a broader family of bis-quinoxalines, which are of interest due to their unique chemical and physical properties. Bis-quinoxalines, including derivatives similar to "(1,4-dioxido-2,3-quinoxalinediyl)bis(methylene) bis(phenylcarbamate)," have been explored for various applications ranging from materials science to pharmaceuticals due to their stability and versatile chemical functionality.

Synthesis Analysis

The synthesis of bis-quinoxaline derivatives often involves the condensation of diamines with compounds like 1,4-phenylene-bis-glyoxal. A study by Ahmadi Sabegh and Khalafy (2018) outlines a regioselective, catalyst-free synthesis method for bis-quinoxalines through double condensation of 1,2-diamines with 1,4-phenylene-bis-glyoxal, offering insights into the synthesis mechanisms that could be applicable to the compound (Ahmadi Sabegh & Khalafy, 2018).

Molecular Structure Analysis

The molecular structure of bis-quinoxaline derivatives is characterized by NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular configuration, helping to understand the compound's chemical behavior and reactivity. For instance, the structural characterization of bis-quinoxalines is critical for understanding their potential as ligands in metal coordination complexes, affecting their chemical and physical properties.

Chemical Reactions and Properties

Bis-quinoxalines participate in various chemical reactions, leveraging their bis-glyoxal and diamine components. They exhibit unique reactivities, such as forming complexes with metals, which could be utilized in catalysis or material science. The study on palladium complexes of bis[(phenylchalcogeno)methyl]quinoxalines by Saleem et al. (2013) is an example, showing how these compounds can catalyze Suzuki–Miyaura coupling reactions, demonstrating the versatility of bis-quinoxalines in chemical reactions (Saleem et al., 2013).

科学研究应用

催化和不对称氢化

Imamoto 等人 (2012) 对使用刚性 P-手性膦配体(包括喹喔啉衍生物)进行铑催化不对称氢化反应的研究表明,它们在生产手性药物成分方面是有效的。这些发现突出了喹喔啉化合物在催化过程中的潜力,特别是对于氨基酸衍生物和仲胺组分的合成,强调了它们在药物合成中的作用 (Imamoto 等人,2012).

金属有机骨架 (MOF)

Dai 等人 (2009) 探索了使用新型柔性羧酸盐配体构建铜金属有机体系,从而分离出具有不同结构的金属有机配合物。这项工作强调了喹喔啉相关化合物在开发具有在储气、分离和催化方面潜在应用的新型 MOF 结构中的效用 (Dai 等人,2009).

光致发光材料

Sierra 等人 (2004) 描述了具有氢键侧链的光致发光、分段的低聚苯乙烯亚乙烯共聚物的合成,展示了喹喔啉衍生物在开发具有新颖光学性质的材料中的作用。此类材料在有机发光二极管 (OLED) 和其他光电器件中具有潜在应用 (Sierra 等人,2004).

聚合物太阳能电池

Hu 等人 (2014) 证明了通过增加苯并二噻吩和喹喔啉共聚物中受体单元的共轭来提高光伏性能。他们的工作突出了喹喔啉衍生物在提高聚合物太阳能电池效率方面的重要性,表明该化合物与可再生能源技术相关 (Hu 等人,2014).

电致变色器件

Xu 等人 (2016) 研究了黑色到透射电致变色开关聚合物薄膜的开发,使用具有互补颜色的聚合物,包括喹喔啉衍生物。这项研究指出了此类化合物在创建高级电致变色器件中的效用,该器件可应用于智能窗户、显示器和其他技术 (Xu 等人,2016).

属性

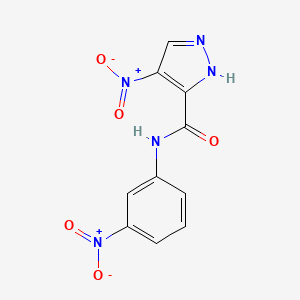

IUPAC Name |

[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O6/c29-23(25-17-9-3-1-4-10-17)33-15-21-22(16-34-24(30)26-18-11-5-2-6-12-18)28(32)20-14-8-7-13-19(20)27(21)31/h1-14H,15-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDWFPBMBEIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=C([N+](=O)C3=CC=CC=C3N2[O-])COC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-oxido-4-oxo-3-(phenylcarbamoyloxymethyl)quinoxalin-4-ium-2-yl]methyl N-phenylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)

![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)